![molecular formula C15H9F3N2O B13514294 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic or nucleophilic trifluoromethylation reactions.
Formation of the Nitrile Group: This step might involve the use of cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could serve as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer structures to enhance properties such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action for 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(pyridin-3-yl)-3-phenylpropanenitrile: Lacks the trifluoromethyl group, which might affect its chemical reactivity and biological activity.
3-Oxo-2-(pyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile can significantly influence its chemical and biological properties, making it unique compared to similar compounds. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C15H9F3N2O |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-oxo-2-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-1-3-10(7-12)14(21)13(8-19)11-4-2-6-20-9-11/h1-7,9,13H |
InChI Key |
IDGOYGYLEOQJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


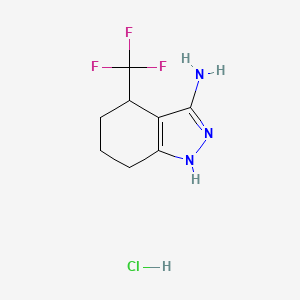


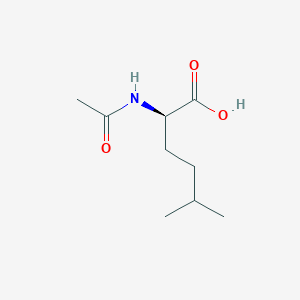
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
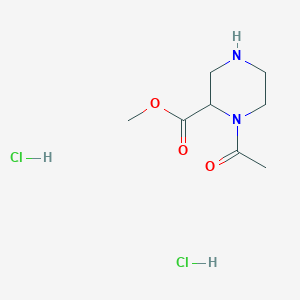
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
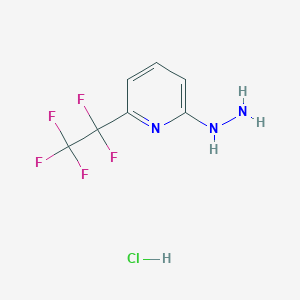

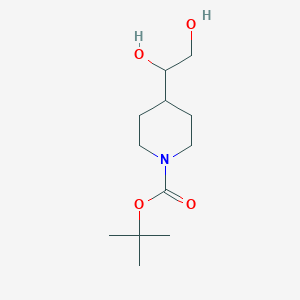
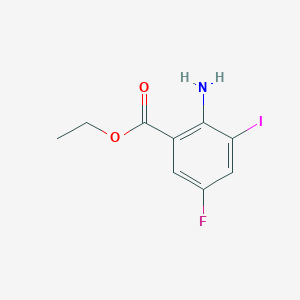
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)

